1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
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Overview
Description
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a furan ring, and a tetrahydropyridazine ring, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multiple steps:
Formation of the Dioxidotetrahydrothiophene Ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.
Synthesis of the Tetrahydropyridazine Ring: This step involves the cyclization of appropriate precursors, often through a condensation reaction involving hydrazine derivatives.
Coupling with Furan-2-ylmethyl Group: The final step involves coupling the intermediate with a furan-2-ylmethyl group, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the cleavage of the dioxidotetrahydrothiophene ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions due to its unique structure.
Medicine: Potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The dioxidotetrahydrothiophene ring could play a role in binding to specific sites, while the furan and tetrahydropyridazine rings might contribute to the overall stability and specificity of the interaction.
Comparison with Similar Compounds
Similar Compounds
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(phenylmethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide: Similar structure but with a phenylmethyl group instead of a furan-2-ylmethyl group.
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(pyridin-2-ylmethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide: Contains a pyridin-2-ylmethyl group.
Uniqueness
The presence of the furan-2-ylmethyl group in 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide provides unique electronic and steric properties, potentially leading to different reactivity and interaction profiles compared to similar compounds.
This compound’s unique combination of rings and functional groups makes it a versatile molecule for various scientific applications, offering opportunities for further research and development.
Properties
Molecular Formula |
C14H17N3O5S |
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Molecular Weight |
339.37 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-6-oxo-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C14H17N3O5S/c18-13-4-3-12(14(19)15-8-11-2-1-6-22-11)16-17(13)10-5-7-23(20,21)9-10/h1-2,6,10H,3-5,7-9H2,(H,15,19) |
InChI Key |
ZXNLFOXGJLWEEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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